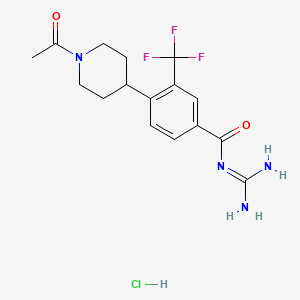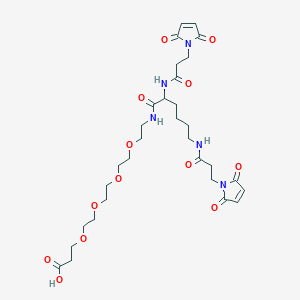
Bis-Mal-Lysine-PEG4-acid
説明
Bis-Mal-Lysine-PEG4-acid is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . It is used in the synthesis of PROTACs .
Synthesis Analysis
Bis-Mal-Lysine-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Bis-Mal-Lysine-PEG4-acid is C31H45N5O13 . It has a molecular weight of 695.7 g/mol .Physical And Chemical Properties Analysis
Bis-Mal-Lysine-PEG4-acid has a molecular weight of 695.7 g/mol . The compound is stored at -20°C .科学的研究の応用
Protein Cross-Linking and Hemoglobin Stabilization
Bis(maleidophenyl)-PEG2000 (Bis-Mal-PEG2000), a bifunctional protein cross-linker targeted to sulfhydryl groups, has been shown to introduce intra-tetrameric cross-links into oxy-HbA (hemoglobin A). This cross-linking has a limited influence on hemoglobin's O2 affinity but significantly reduces the Bohr effect. Structural analyses have identified specific cross-linking sites, and the cross-bridging strategy holds promise for stabilizing low O2 affinity hemoglobins for therapeutic applications (Manjula et al., 2000).
Hydrogel Development for Biomedical Applications
Water-soluble poly(ether urethanes), including Bis-Mal-PEG2000, have been synthesized using bis(succinimidyl) carbonate derivatives of poly(ethylene glycol) (PEG) and L-lysine. These materials form transparent, highly swollen hydrogels with notable tensile strength, suggesting potential applications in biomedical fields such as drug delivery and tissue engineering (Nathan et al., 1992).
Conjugation in Drug Delivery Systems
Bis-Mal-PEG2000 has been used in the synthesis of a novel poly(ethylene glycol) modified lipid (PEG-lipid) for drug conjugation. This approach involves a chemically active tri-block linker, ε-maleimido lysine (Mal), and its application in biophysical properties and activity studies shows promising results for drug delivery systems (Cheng & Lim, 2010).
Antibody-Drug Hybrid Conjugates
A trifunctional linker, poly(ethylene glycol)-succinamide-Lysine-Lysine-maleimide (PEG-SU-Lys-Lys-mal), has been employed for constructing antibody-drug hybrid conjugates. This linker facilitates biotin tagging and cell-surface targeting, offering a versatile approach for developing targeted cancer therapies (Thomas et al., 2008).
Safety And Hazards
While specific safety and hazard information for Bis-Mal-Lysine-PEG4-acid is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
将来の方向性
Bis-Mal-Lysine-PEG4-acid is a promising compound in the field of targeted therapy drugs. It is used in the synthesis of PROTACs, which are an emerging and promising approach for the development of targeted therapy drugs .
Relevant Papers The paper “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the potential of PROTACs in targeted therapy .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAXBVRZUKAYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-Mal-Lysine-PEG4-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



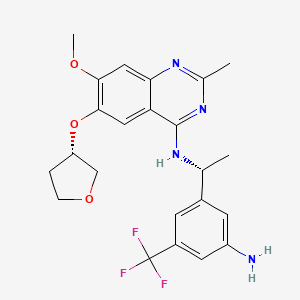
![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

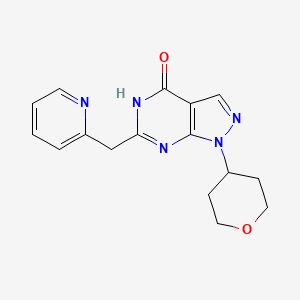
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)


![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
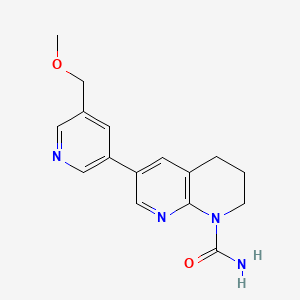
![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)
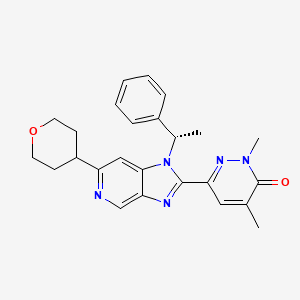
![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)
